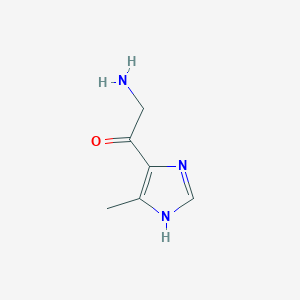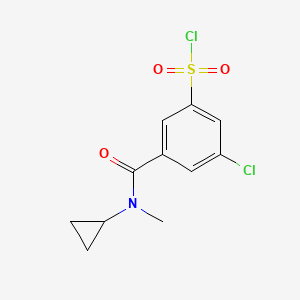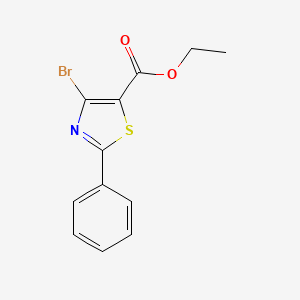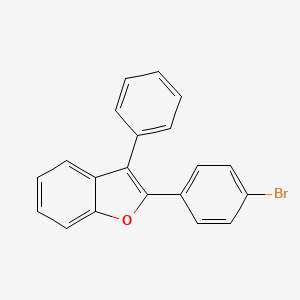
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is a complex organic compound characterized by its tetrahydroxyhexane backbone and dioctanoate ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate typically involves the esterification of a tetrahydroxyhexane derivative with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of hexanone derivatives or hexanoic acids.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of hexyl ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a substrate in biochemical assays to investigate metabolic pathways involving esterases and lipases.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its ester groups provide hydrophobic properties, making it useful in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate involves the hydrolysis of its ester bonds by esterases or lipases. This hydrolysis releases octanoic acid and tetrahydroxyhexane, which can then participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism and transport pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl diacetate
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dibutyrate
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dihexanoate
Uniqueness
Compared to its analogs, (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate has longer alkyl chains, which confer greater hydrophobicity and potentially different biological activities. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of surfactants and drug delivery systems.
Propiedades
Fórmula molecular |
C22H42O8 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-octanoyloxyhexyl] octanoate |
InChI |
InChI=1S/C22H42O8/c1-3-5-7-9-11-13-19(25)29-15-17(23)21(27)22(28)18(24)16-30-20(26)14-12-10-8-6-4-2/h17-18,21-24,27-28H,3-16H2,1-2H3/t17-,18-,21-,22-/m1/s1 |
Clave InChI |
YAOJBJXDRSDTGE-MCEIDBOGSA-N |
SMILES isomérico |
CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC)O)O)O)O |
SMILES canónico |
CCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCC)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


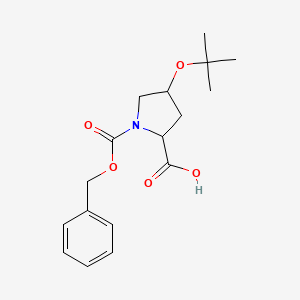


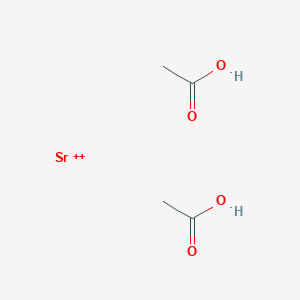

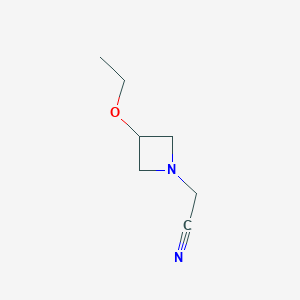
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid](/img/structure/B12826926.png)
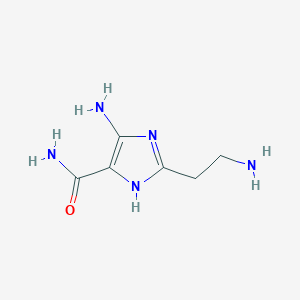
![2-Methyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B12826931.png)
